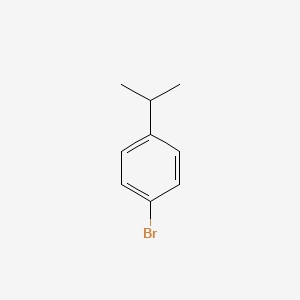

1-Bromo-4-isopropylbenzene

Description

The exact mass of the compound 1-Bromo-4-isopropylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97223. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-isopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-isopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZHUOIQYVYEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060411 | |

| Record name | p-Bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-4-isopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | 1-Bromo-4-isopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-61-8 | |

| Record name | 1-Bromo-4-isopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-isopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromocumene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SYA3DG4GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-bromo-4-isopropylbenzene physical properties

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-isopropylbenzene, also known by synonyms such as 4-bromocumene and p-bromoisopropylbenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br.[1][2][3] This compound serves as a critical intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][4][5] Its molecular structure, featuring a benzene ring substituted with a bromine atom and an isopropyl group at the para position, provides a unique combination of reactivity and lipophilicity, making it a versatile building block for more complex molecules.[1][5] This guide offers a comprehensive overview of the core physical and chemical properties of 1-bromo-4-isopropylbenzene, providing essential data and insights for laboratory and development applications.

Chemical Identity and Structure

The structural characteristics of 1-bromo-4-isopropylbenzene are fundamental to understanding its physical properties and chemical behavior. The presence of the bromine atom, a good leaving group, and the isopropyl substituent, which influences steric and electronic effects, dictates its reactivity in various chemical transformations.

Below is a diagram illustrating the workflow for characterizing a sample of 1-bromo-4-isopropylbenzene.

Sources

- 1. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]

- 2. 1-Bromo-4-isopropylbenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 1-Bromo-4-isopropyl benzene | C9H11Br - BuyersGuideChem [buyersguidechem.com]

- 4. 4-Bromocumene | 586-61-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

1-bromo-4-isopropylbenzene chemical structure and formula

An In-depth Technical Guide to 1-Bromo-4-isopropylbenzene for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of 1-bromo-4-isopropylbenzene, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Moving beyond basic data, we explore the causality behind its synthesis, its reactivity, and its strategic application in constructing complex molecular architectures.

Core Identity and Molecular Structure

1-Bromo-4-isopropylbenzene, also known by its common synonym p-bromocumene, is an aromatic organic compound.[1][2][3] Its structure consists of a benzene ring substituted with a bromine atom and an isopropyl group at the para position (positions 1 and 4, respectively). This specific arrangement dictates its reactivity and utility in organic synthesis.

The IUPAC name for this compound is 1-bromo-4-(propan-2-yl)benzene.[2][4][5] Its molecular formula is C₉H₁₁Br, and it has a molecular weight of approximately 199.09 g/mol .[2][4][6]

Key Identifiers:

-

SMILES: CC(C)C1=CC=C(Br)C=C1[4]

Physicochemical & Spectroscopic Profile

1-Bromo-4-isopropylbenzene is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its nonpolar nature renders it insoluble in water, but it exhibits good solubility in common organic solvents like hexane, toluene, and other hydrocarbons.[4][5] This solubility profile is critical for its use in various reaction media.

Quantitative Physicochemical Data

The physical properties of 1-bromo-4-isopropylbenzene are well-documented, though minor variations exist across different sources. The following table consolidates this data for practical laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 199.09 g/mol | [2][4][6] |

| Appearance | Colorless to light yellow liquid | [1][8] |

| Melting Point | -12°C to -23°C | [4][7][9] |

| Boiling Point | ~219°C at 760 mmHg | [4][8] |

| Density | ~1.315 g/cm³ at 20-25°C | [4][8] |

| Refractive Index (n²⁰/D) | ~1.536 | [4][9] |

| Flash Point | >100°C | [4][8] |

| Water Solubility | Insoluble | [4][5][8] |

Spectroscopic Characterization for Structural Verification

In a research context, unambiguous identification is paramount. The following spectroscopic data are characteristic of 1-bromo-4-isopropylbenzene.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic septet for the isopropyl methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The aromatic region will display a pair of doublets, typical of a 1,4-disubstituted benzene ring, integrating to two protons each.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two types of isopropyl carbons, and four signals for the aromatic carbons due to the molecule's symmetry. The carbon atom bonded to the bromine will be significantly shifted.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the alkyl and aromatic groups, C=C stretching in the aromatic ring, and a strong signal in the fingerprint region corresponding to the C-Br bond.

-

Mass Spectrometry (MS): The electron ionization mass spectrum typically shows a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Common fragment ions correspond to the loss of the isopropyl group or the bromine atom.[2]

Synthesis: Electrophilic Aromatic Substitution

The most common and logical synthesis of 1-bromo-4-isopropylbenzene is via the electrophilic aromatic substitution of isopropylbenzene (cumene).[10][11]

Mechanistic Rationale

The isopropyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. This effect stabilizes the carbocation intermediate (the sigma complex) formed during the electrophilic attack at the ortho and para positions.[11] While both ortho and para products are electronically favored, the para product, 1-bromo-4-isopropylbenzene, is formed predominantly. This is a direct consequence of steric hindrance; the bulky isopropyl group physically obstructs the approach of the electrophile to the adjacent ortho positions, making the attack at the sterically accessible para position significantly more favorable.[11]

Caption: Synthesis workflow for 1-bromo-4-isopropylbenzene.

Detailed Experimental Protocol: Bromination of Isopropylbenzene

This protocol is a self-validating system designed for laboratory synthesis.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium thiosulfate solution to neutralize HBr gas). Ensure all glassware is oven-dried to prevent moisture from deactivating the Lewis acid catalyst.

-

Reagent Charging: In a fume hood, charge the flask with isopropylbenzene (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, ~0.05 eq) as the Lewis acid catalyst.[10]

-

Bromine Addition: Charge the dropping funnel with a solution of bromine (Br₂, 1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane or carbon tetrachloride, though caution is advised due to toxicity).

-

Reaction Execution: Cool the flask in an ice bath to control the initial exothermic reaction. Add the bromine solution dropwise to the stirred isopropylbenzene mixture over 30-60 minutes. The reaction mixture will turn reddish-brown, and hydrogen bromide (HBr) gas will evolve.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the red color of bromine has faded and HBr evolution has ceased. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully pour the reaction mixture into a beaker containing ice and water. Add a saturated solution of sodium bisulfite or thiosulfate to quench any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product is then purified by vacuum distillation to yield pure 1-bromo-4-isopropylbenzene.[12]

Applications in Drug Development & Advanced Synthesis

1-Bromo-4-isopropylbenzene is not typically a final drug product but rather a crucial building block.[1][4] Its value lies in the strategic combination of the reactive C-Br bond and the lipophilic isopropyl group. The bromine atom serves as a versatile synthetic handle, primarily for forming new carbon-carbon and carbon-heteroatom bonds.

Key Transformation Pathways

The true utility of this scaffold is realized through its conversion into more complex molecules, a cornerstone of medicinal chemistry.

Caption: Key reaction pathways for synthetic diversification.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is ideal for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[13][14] These reactions are fundamental in modern drug discovery, allowing for the modular assembly of complex molecules by coupling the 4-isopropylphenyl moiety to various other fragments (boronic acids, amines, alkenes, etc.).

-

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, 4-isopropylphenylmagnesium bromide. This creates a potent carbon-based nucleophile, essential for forming C-C bonds with electrophiles like aldehydes, ketones, and esters.

-

Lithiation: Reaction with organolithium reagents (e.g., n-butyllithium) at low temperatures can form the corresponding aryllithium species, another powerful nucleophile for targeted synthesis.

The isopropyl group itself is significant. It increases the lipophilicity of the molecule, which can enhance membrane permeability and influence how a potential drug binds to its biological target. By using 1-bromo-4-isopropylbenzene, medicinal chemists can systematically introduce this group and explore its impact on the structure-activity relationship (SAR) of a new drug candidate.

Safety, Handling, and Storage

As a laboratory chemical, 1-bromo-4-isopropylbenzene must be handled with appropriate precautions.

-

Hazards: It is classified as harmful if swallowed and is an irritant to the skin and eyes.[2][4][15] It is also considered toxic to aquatic life with long-lasting effects.[15][16]

-

Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17][18] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][16] Keep it away from strong oxidizing agents.[4][17]

Conclusion

1-Bromo-4-isopropylbenzene is a synthetically valuable and versatile intermediate. Its well-defined structure, predictable reactivity through electrophilic substitution for its synthesis, and the utility of its C-Br bond for advanced coupling reactions make it a foundational tool for researchers. For professionals in drug development, it provides a reliable scaffold for introducing the 4-isopropylphenyl group, enabling the systematic exploration of chemical space to optimize the therapeutic properties of novel molecular entities.

References

-

Solubility of Things. 1-Bromo-4-isopropylbenzene. [Link]

-

BuyersGuideChem. 1-Bromo-4-isopropyl benzene | C9H11Br. [Link]

-

CP Lab Safety. 1-Bromo-4-isopropylbenzene, min 98%, 100 grams. [Link]

-

Stenutz. 1-bromo-4-isopropylbenzene. [Link]

-

PubChem. 1-Bromo-4-isopropylbenzene. [Link]

-

NIST. Benzene, 1-bromo-4-(1-methylethyl)-. [Link]

-

Chegg. The electrophilic aromatic substitution of isopropylbenzene with FeBr3, Br2 gives 1-bromo-4-isopropylbenzene. [Link]

-

NIST. 1-Bromo-4-propylbenzene. [Link]

-

Quora. What will the reaction of isopropylbenzene with bromine (halogenation) look like?. [Link]

-

Chegg. The electrophilic aromatic substitution of isopropylbenzene with Br, and FeBr, gives 1-bromo-4-isopropylbenzene. [Link]

-

Reddit. 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?. [Link]

-

Drug Discovery News. Part of the solution. [Link]

Sources

- 1. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]

- 2. 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]

- 4. 1-Bromo-4-isopropylbenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scbt.com [scbt.com]

- 7. 1-Bromo-4-isopropyl benzene | C9H11Br - BuyersGuideChem [buyersguidechem.com]

- 8. echemi.com [echemi.com]

- 9. 1-bromo-4-isopropylbenzene [stenutz.eu]

- 10. chegg.com [chegg.com]

- 11. quora.com [quora.com]

- 12. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. cdnisotopes.com [cdnisotopes.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-4-isopropylbenzene: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-isopropylbenzene, also known by its common name p-bromocumene, is a halogenated aromatic hydrocarbon with significant utility in organic synthesis. Its structure, featuring a benzene ring substituted with a bromine atom and an isopropyl group, provides a versatile scaffold for the construction of more complex molecules. The presence of the bromine atom allows for a wide range of subsequent chemical transformations, most notably in the realm of metal-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide offers a comprehensive overview of its nomenclature, physicochemical properties, synthesis, key reactions, and applications, with a particular focus on its relevance to drug development.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-bromo-4-(propan-2-yl)benzene [1]. The nomenclature is derived from the parent benzene ring with two substituents: a bromo group and an isopropyl group. The numbering of the benzene ring begins at one of the substituted carbons and proceeds in the direction that gives the other substituent the lowest possible number. In this case, the substituents are in a para (1,4) relationship.

Common synonyms for 1-bromo-4-isopropylbenzene include:

-

p-Bromocumene

-

4-Bromocumene

-

4-Isopropylbromobenzene

-

p-Isopropylbromobenzene

-

Benzene, 1-bromo-4-(1-methylethyl)-[1]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of 1-bromo-4-isopropylbenzene is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 218.7 °C | |

| Melting Point | -22.5 °C | |

| Density | 1.3145 g/cm³ at 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| CAS Number | 586-61-8 | [1] |

Safety and Handling: 1-bromo-4-isopropylbenzene is harmful if swallowed and can cause skin and serious eye irritation[1]. It should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from oxidizing agents.

Synthesis of 1-Bromo-4-isopropylbenzene

The most common and direct method for the synthesis of 1-bromo-4-isopropylbenzene is the electrophilic aromatic substitution of isopropylbenzene (cumene). The isopropyl group is an ortho-, para- director, and due to steric hindrance from the bulky isopropyl group, the major product of this reaction is the para-substituted isomer.

Experimental Protocol: Electrophilic Bromination of Isopropylbenzene

Objective: To synthesize 1-bromo-4-isopropylbenzene via the iron-catalyzed bromination of isopropylbenzene.

Materials:

-

Isopropylbenzene (cumene)

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

10% Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve isopropylbenzene in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide to the solution.

-

Bromine Addition: Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of dichloromethane, to the reaction mixture via the dropping funnel. The addition should be carried out at room temperature with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the red-brown color of bromine has disappeared.

-

Quenching: Upon completion, cool the reaction mixture to room temperature and slowly add it to a beaker containing a 10% sodium bisulfite solution to quench any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-bromo-4-isopropylbenzene.

Caption: Electrophilic Bromination of Isopropylbenzene.

Key Reactions and Synthetic Utility

The bromine atom in 1-bromo-4-isopropylbenzene serves as a versatile functional handle for a variety of synthetic transformations, making it a valuable building block in the synthesis of complex organic molecules.

Grignard Reaction

1-bromo-4-isopropylbenzene readily reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (4-isopropylphenyl)magnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

Sources

Electrophilic Aromatic Substitution of Isopropylbenzene: A Mechanistic and Synthetic Guide

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of isopropylbenzene, commonly known as cumene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the mechanistic underpinnings that govern the regioselectivity of these reactions, exploring the nuanced interplay of electronic and steric effects. Key transformations, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are discussed in detail, supported by established protocols and mechanistic insights. The guide aims to serve as a valuable resource, bridging theoretical principles with practical applications in the synthesis of complex organic molecules.

Introduction: The Unique Reactivity of Isopropylbenzene

Isopropylbenzene is a crucial aromatic hydrocarbon in the chemical industry, most notably as a precursor in the production of phenol and acetone. In the context of fine chemical and pharmaceutical synthesis, its benzene ring serves as a versatile scaffold for building molecular complexity. The reactivity of isopropylbenzene in electrophilic aromatic substitution is fundamentally governed by the electronic and steric nature of the isopropyl substituent.

The isopropyl group is classified as an electron-donating group (EDG) and, consequently, an activating group in EAS reactions.[1][2] This activation arises from the inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[1][2] As an activating group, the isopropyl substituent directs incoming electrophiles to the ortho and para positions.[1][2][3] This directive influence is a result of the stabilization of the cationic intermediate, known as the arenium ion or sigma complex, through resonance and inductive effects.

However, the steric bulk of the isopropyl group introduces a significant complicating factor.[4][5] This steric hindrance can impede electrophilic attack at the ortho positions, often leading to a preference for substitution at the less hindered para position.[5][6] The balance between the electronic activation and steric hindrance is a recurring theme in the chemistry of isopropylbenzene and a key consideration for synthetic planning.

The Directing Effects of the Isopropyl Group: A Deeper Dive

The regiochemical outcome of an EAS reaction on a substituted benzene is determined by the nature of the existing substituent.[1] The isopropyl group's influence can be dissected into two primary components:

-

Electronic Effects: The isopropyl group, through its electron-donating inductive effect, pushes electron density into the benzene ring. This effect is particularly pronounced at the ortho and para positions, as illustrated by the resonance structures of the arenium ion intermediate formed during electrophilic attack. The positive charge of the arenium ion can be delocalized onto the carbon atom bearing the isopropyl group, a stabilizing interaction that is not possible with meta attack.[2] This preferential stabilization of the ortho and para intermediates lowers the activation energy for their formation, making these pathways kinetically favored.

-

Steric Effects: The spatial volume occupied by the isopropyl group presents a physical barrier to the approach of an electrophile.[4][7] This steric hindrance is most pronounced at the ortho positions, which are in close proximity to the bulky substituent.[5][6] Consequently, even though the ortho positions are electronically activated, the rate of substitution at these sites can be significantly diminished, especially with larger electrophiles.[6] This often results in the para isomer being the major product.[5]

Visualizing Arenium Ion Intermediates

The following diagram illustrates the resonance stabilization of the arenium ion for ortho, meta, and para attack on isopropylbenzene.

Caption: Arenium ion intermediates in the EAS of isopropylbenzene.

Key Electrophilic Aromatic Substitution Reactions of Isopropylbenzene

Nitration

The nitration of isopropylbenzene is a classic example of an EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).[8][9]

The reaction yields a mixture of ortho- and para-nitroisopropylbenzene, with the para isomer being the major product due to the steric hindrance of the isopropyl group.[10][11] The ratio of para to ortho isomers can vary depending on the reaction conditions, but values of 2.5 to 3.06 have been reported, highlighting the significant influence of sterics.[10]

3.1.1. Experimental Protocol: Nitration of Isopropylbenzene[10]

-

In a flask, cool 1 mL of concentrated nitric acid in an ice-water bath.

-

Slowly add 1 mL of concentrated sulfuric acid to the nitric acid with constant stirring, keeping the mixture cool. This mixture contains the nitronium ion electrophile.

-

In a separate flask, dissolve 1 mL of isopropylbenzene in 5 mL of methylene chloride (CH2Cl2).

-

Add the acid mixture dropwise to the isopropylbenzene solution with vigorous stirring.

-

After the addition is complete, continue stirring the reaction mixture for one hour.

-

Add 10 mL of fresh methylene chloride to the reaction mixture.

-

Wash the organic layer successively with saturated sodium bicarbonate (NaHCO3) solution and distilled water to neutralize and remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the product mixture.

-

The product ratio can be determined using techniques such as high-resolution 1H NMR spectroscopy.[10]

Halogenation

The halogenation of isopropylbenzene involves the substitution of a hydrogen atom with a halogen (Cl, Br). This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination, to polarize the halogen molecule and generate a more potent electrophile.[12][13][14]

Similar to nitration, halogenation yields a mixture of ortho and para isomers, with the para product predominating due to steric hindrance.[5] It is important to note that under different conditions, such as the presence of UV light or heat, radical substitution at the benzylic position of the isopropyl group can occur instead of electrophilic substitution on the ring.

Sulfonation

Sulfonation of isopropylbenzene introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction is typically performed using fuming sulfuric acid (a solution of sulfur trioxide, SO3, in concentrated sulfuric acid).[15] The electrophile is either SO3 or its protonated form, +SO3H.[16][17]

A key feature of aromatic sulfonation is its reversibility.[15][16][17] The sulfonic acid group can be removed by heating the arylsulfonic acid in dilute aqueous acid.[15][16] This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles to specific positions. For instance, by blocking the more reactive para position, an incoming electrophile can be directed to the ortho position.

Friedel-Crafts Reactions

The Friedel-Crafts reactions are a set of reactions that form new carbon-carbon bonds to an aromatic ring. They are broadly categorized into alkylation and acylation.

3.4.1. Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, typically AlCl3.[18][19] The reaction proceeds through the formation of a carbocation electrophile.[18][19]

However, Friedel-Crafts alkylation of isopropylbenzene is often complicated by several factors:

-

Polyalkylation: The product of the initial alkylation is more reactive than the starting material because the newly added alkyl group is also activating. This can lead to the formation of polyalkylated products.[18]

-

Carbocation Rearrangements: The intermediate carbocation can undergo rearrangements to form a more stable carbocation, leading to a mixture of products with different alkyl substituents.[20][21]

3.4.2. Friedel-Crafts Acylation

Friedel-Crafts acylation is a more controlled and synthetically useful reaction for introducing an acyl group (-COR) onto an aromatic ring.[22][23] It involves the reaction of an aromatic compound with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst, such as AlCl3.[20][23]

The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[19][20][21] Furthermore, the product of the acylation, an aromatic ketone, is deactivated towards further electrophilic substitution. This deactivation prevents polyacylation, making the reaction a clean and high-yielding process.[21][22]

A prominent example is the acylation of isopropylbenzene with acetyl chloride to form 4'-isopropylacetophenone.[24] This compound is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[24][25][26]

3.4.2.1. Synthesis of 4'-Isopropylacetophenone[24][27]

-

To a stirred solution of isopropylbenzene and acetyl chloride in a suitable solvent (e.g., hexane), add aluminum chloride (AlCl3) portion-wise at a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is then quenched by carefully pouring the mixture onto crushed ice and acidifying with HCl to decompose the aluminum chloride complex.

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure 4'-isopropylacetophenone.

Quantitative Aspects and Predictive Models

The directing effects of substituents in electrophilic aromatic substitution can be quantified using linear free-energy relationships, such as the Hammett equation.[28][29] The Hammett equation relates the reaction rates and equilibrium constants of reactions of substituted benzene derivatives to the electronic properties of the substituents.[29] While primarily applied to meta and para substituents, modified forms of the equation can provide insights into the electronic effects at the ortho position.[30][31]

The substituent constant (σ) in the Hammett equation provides a measure of the electron-donating or electron-withdrawing nature of a substituent. For the isopropyl group, the negative value of its σ constant reflects its electron-donating character. The reaction constant (ρ) indicates the sensitivity of a particular reaction to substituent effects.[29]

Synthetic Applications and Future Directions

The electrophilic aromatic substitution of isopropylbenzene is a cornerstone of industrial and laboratory-scale organic synthesis. The resulting substituted cumene derivatives are valuable intermediates in the production of a wide range of products, including:

-

Pharmaceuticals: The isopropylphenyl moiety is present in various drug molecules. The ability to selectively functionalize the aromatic ring is crucial for the synthesis of these compounds.

-

Agrochemicals: Many herbicides, insecticides, and fungicides contain substituted aromatic rings derived from reactions like those described in this guide.

-

Fragrances and Flavors: Compounds like 4'-isopropylacetophenone are used in the fragrance and flavor industry for their characteristic aromas.[24][25]

-

Polymers and Materials Science: Substituted aromatic compounds can serve as monomers or building blocks for advanced materials with tailored properties.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for these transformations, including the use of solid acid catalysts and greener reaction media.[23] Furthermore, a deeper understanding of the interplay between electronic and steric effects will continue to drive the development of highly regioselective synthetic methods.

Conclusion

The electrophilic aromatic substitution of isopropylbenzene is a rich and multifaceted area of organic chemistry. The isopropyl group, as a weakly activating and sterically demanding substituent, presents a fascinating case study in the balance of electronic and steric effects that govern the regioselectivity of these reactions. A thorough understanding of these principles is essential for researchers and professionals seeking to leverage the chemistry of isopropylbenzene in the design and synthesis of novel molecules with applications in medicine, agriculture, and materials science. This guide has provided a detailed overview of the key reactions, their mechanisms, and practical considerations, serving as a foundational resource for further exploration and innovation in this field.

References

-

Directing Effects. ChemTalk. [Link]

-

18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. (2020-05-30). [Link]

-

Is Hammett Correlation of Dipole Moments of mono-Substituted Benzenes Helpful to Distinguish o,p-Directing Groups from m. Scirp.org. [Link]

-

Cas 645-13-6,4'-Isopropylacetophenone. LookChem. [Link]

-

Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. Journal of Laboratory Chemical Education. [Link]

-

Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. [Link]

-

(PDF) Friedel-Crafts Reaction: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6. ResearchGate. (2025-08-06). [Link]

-

Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2024-10-04). [Link]

-

Draw the complete mechanism for the nitration of isopropylbenzene shown below. Chegg. (2024-07-12). [Link]

-

Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

5.2 Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]

-

Aromatic sulphonation. Part 55. Reaction of polyisopropylbenzenes with concentrated aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

What will the reaction of isopropylbenzene with bromine (halogenation) look like? Quora. (2022-10-05). [Link]

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. (2017-11-09). [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018-05-17). [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2017-09-26). [Link]

-

Sulfonation of Benzene. Chemistry Steps. [Link]

-

Friedel-Crafts Acylation & Alkylation (mechanism). YouTube. (2021-04-24). [Link]

-

THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Canadian Science Publishing. [Link]

-

35.04 Friedel-Crafts Alkylation. YouTube. (2018-04-12). [Link]

- The Friedel-Crafts Alkylation and Acyl

-

Can we use the hammett equation for all conjugated structures or its just for benzene rings? ResearchGate. (2014-05-18). [Link]

-

Hammett Equation. Pharmacy 180. [Link]

-

Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites. (2020). [Link]

-

Aromatic sulfonation. Wikipedia. [Link]

-

EAS Friedel Crafts Alkylation and Acylation. Chad's Prep®. [Link]

-

Nitration and Sulfonation of Benzene. Chemistry LibreTexts. (2023-01-22). [Link]

-

Ch 11 : Halogenation of alkyl benzenes. University of Calgary. [Link]

-

Nitration of Benzene. Chemistry Steps. [Link]

-

Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. uobabylon.edu.iq. [Link]

-

Electrophilic Aromatic Substitution (EAS) Reaction: Sulfonation. YouTube. (2017-12-11). [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. (2018-04-18). [Link]

-

16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. (2023-01-14). [Link]

-

Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. (2018-05-06). [Link]

-

EAS Nitration Experiment & Recrystallization. YouTube. (2020-03-26). [Link]

-

151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. (2021-02-20). [Link]

-

The nitration of isopropyl benzene exclusively gives a/an (A) o-isomer (B) p-isomer (C) m-isomer... YouTube. (2022-12-25). [Link]

-

The Halogenation of Benzene. Chemistry LibreTexts. (2023-01-22). [Link]

-

the halogenation of benzene - electrophilic substitution. Chemguide. [Link]

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. (2023-01-22). [Link]

-

Steric Hindrance | Organic Chemistry. YouTube. (2024-10-21). [Link]

Sources

- 1. Directing Effects | ChemTalk [chemistrytalk.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.sciepub.com [pubs.sciepub.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 17. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 18. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 19. mt.com [mt.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 24. Page loading... [wap.guidechem.com]

- 25. Cas 645-13-6,4'-Isopropylacetophenone | lookchem [lookchem.com]

- 26. nbinno.com [nbinno.com]

- 27. 4'-Isopropylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 28. pubs.sciepub.com [pubs.sciepub.com]

- 29. pharmacy180.com [pharmacy180.com]

- 30. cdnsciencepub.com [cdnsciencepub.com]

- 31. researchgate.net [researchgate.net]

A Technical Guide to 1-Bromo-4-isopropylbenzene (CAS 586-61-8): Properties, Synthesis, and Applications in Modern Organic Chemistry

Section 1: Compound Profile & Physicochemical Properties

Introduction

1-Bromo-4-isopropylbenzene, also known by synonyms such as 4-Bromocumene and p-Bromoisopropylbenzene, is an organobromine compound with the chemical formula C₉H₁₁Br.[1] Structurally, it consists of a benzene ring substituted with a bromine atom and an isopropyl group at the para position. This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. It typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.[1] Its primary utility lies in its role as a precursor for creating more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The bromine atom serves as a versatile functional handle, enabling a wide range of chemical transformations, most notably in the formation of organometallic reagents and participation in cross-coupling reactions.[1][2]

Physicochemical Data

The physical and chemical properties of 1-bromo-4-isopropylbenzene are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 586-61-8 | [3][4] |

| Molecular Formula | C₉H₁₁Br | [1][3] |

| Molecular Weight | 199.09 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 218.7 - 219.3 °C at 760 mmHg | [4] |

| Melting Point | -22.5 °C | [4] |

| Density | 1.315 g/cm³ at 20-25 °C | [4][5] |

| Refractive Index | 1.530 - 1.536 | [4][5] |

| Flash Point | >100 °C (>212 °F) | [4][5] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane and toluene. | [1][2] |

| Vapor Pressure | 0.2 mmHg | [3] |

Section 2: Synthesis & Purification

The most common and industrially relevant synthesis of 1-bromo-4-isopropylbenzene is the electrophilic aromatic substitution of cumene (isopropylbenzene). This pathway is favored due to the availability of the starting material and the directing effects of the isopropyl group.

Synthesis Workflow Diagram

The following diagram outlines the typical laboratory workflow for the synthesis and purification of 1-bromo-4-isopropylbenzene.

Caption: General workflow for synthesis and purification.

Detailed Synthesis Protocol: Electrophilic Bromination of Cumene

This protocol describes a standard laboratory procedure for the synthesis of 1-bromo-4-isopropylbenzene.

Principle: The isopropyl group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. The reaction with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), generates a highly electrophilic bromine species.[6] Due to the steric hindrance of the bulky isopropyl group, the substitution occurs preferentially at the para position, yielding 1-bromo-4-isopropylbenzene as the major product.[6]

Materials:

-

Cumene (isopropylbenzene)

-

Liquid Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved). Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Initial Charge: Charge the flask with cumene and anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: Cautiously add anhydrous iron(III) bromide to the stirred solution.

-

Bromine Addition: Add liquid bromine to the dropping funnel. Add the bromine dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold 10% aqueous solution of sodium thiosulfate to quench unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure 1-bromo-4-isopropylbenzene.

Section 3: Core Reactivity & Mechanistic Pathways

The synthetic utility of 1-bromo-4-isopropylbenzene stems from the reactivity of the C-Br bond, primarily in forming organometallic species and participating in palladium-catalyzed cross-coupling reactions.

Key Reaction Class: Organometallic Reagent Formation

Grignard Reagent Formation: 1-Bromo-4-isopropylbenzene readily reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, (4-isopropylphenyl)magnesium bromide.

Causality: This reaction is crucial as it inverts the polarity at the carbon atom attached to the bromine. The carbon becomes nucleophilic, making it a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. Maintaining strictly anhydrous conditions is paramount, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.

Caption: Formation of a Grignard reagent.

Key Reaction Class: Palladium-Catalyzed Cross-Coupling

1-Bromo-4-isopropylbenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[7]

Mechanism Overview: These reactions generally follow a catalytic cycle involving three key steps:

-

Oxidative Addition: The aryl bromide adds to a low-valent palladium(0) catalyst to form a palladium(II) intermediate.

-

Transmetalation: A second nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: Generalized catalytic cycle for Pd-cross-coupling.

Section 4: Applications in Medicinal Chemistry & Materials Science

1-Bromo-4-isopropylbenzene serves as a key building block for a range of higher-value compounds.[1][8] While not typically an active pharmaceutical ingredient (API) itself, its structure is incorporated into more complex molecules. Its utility is analogous to other versatile intermediates like 1-bromo-4-nitrobenzene, where the bromine allows for strategic bond formation.[9] The isopropylphenyl moiety is a common feature in drug candidates due to its lipophilic nature, which can enhance membrane permeability and binding interactions.

Section 5: Analytical Characterization

Confirming the identity and purity of 1-bromo-4-isopropylbenzene is achieved through standard spectroscopic techniques.

| Technique | Expected Data Features |

| ¹H NMR | - Septet (~2.9 ppm, 1H): CH proton of the isopropyl group. - Doublet (~1.2 ppm, 6H): CH₃ protons of the isopropyl group. - Two Doublets (~7.1-7.4 ppm, 4H): Aromatic protons showing an AA'BB' splitting pattern characteristic of 1,4-disubstitution. |

| ¹³C NMR | Signals corresponding to the isopropyl carbons and four distinct aromatic carbon signals (two substituted, two unsubstituted). |

| IR Spectroscopy | - C-H stretching (aromatic and aliphatic). - C=C stretching (aromatic ring). - C-Br stretching (in the fingerprint region). - Characteristic peaks for 1,4-disubstitution. |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) and isotopic peak (M+2) with approximately 1:1 ratio, characteristic of a single bromine atom. The base peak often corresponds to the loss of the isopropyl group.[10] |

Section 6: Safety & Handling

Hazard Profile:

-

Health Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4] Causes skin and serious eye irritation (Category 2).[3][11]

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3]

-

GHS Pictograms: Warning.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[5][11]

-

Spills: Absorb spills with an inert material and place in a suitable container for disposal. Do not flush into surface water.[11]

Section 7: References

-

PubChem. (n.d.). 1-Bromo-4-isopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-(1-methylethyl)- (CAS 586-61-8). Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Bromo-4-isopropylbenzene. Retrieved from [Link]

-

Chegg. (2017, February 26). The electrophilic aromatic substitution of isopropylbenzene.... Retrieved from [Link]

-

Quora. (2022, October 5). What will the reaction of isopropylbenzene with bromine (halogenation) look like?. Retrieved from [Link]

-

Chegg. (2020, September 27). The electrophilic aromatic substitution of isopropylbenzene with Br, and FeBr.... Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. NIST WebBook. Retrieved from [Link]

Sources

- 1. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-Bromo-4-isopropylbenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 1-Bromo-4-isopropylbenzene

Introduction

1-Bromo-4-isopropylbenzene, also known as p-bromocumene, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br.[1] This compound serves as a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries, where the bromo- and isopropyl-substituted benzene ring allows for diverse chemical modifications.[2] Accurate and comprehensive spectral characterization is paramount for verifying its identity, purity, and structural integrity before its use in further synthetic steps.

This in-depth technical guide provides a multi-faceted spectroscopic analysis of 1-bromo-4-isopropylbenzene, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not only the spectral data but also the underlying scientific rationale for data acquisition and interpretation. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.

Molecular Structure and Spectroscopic Overview

The structure of 1-bromo-4-isopropylbenzene, with its distinct chemical environments, gives rise to a unique spectral fingerprint across different analytical techniques. The para-substitution on the benzene ring, the isopropyl group, and the bromine atom all contribute to the characteristic signals we will explore.

Caption: Molecular structure of 1-bromo-4-isopropylbenzene.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Rationale: The choice of solvent and sample concentration is critical for obtaining high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. A sufficient concentration is needed to achieve a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus.

Materials:

-

1-bromo-4-isopropylbenzene (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of 1-bromo-4-isopropylbenzene and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Mix thoroughly using a vortex mixer until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is crucial for high resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-bromo-4-isopropylbenzene is characterized by signals from the isopropyl group and the aromatic protons. The para-substitution pattern simplifies the aromatic region into a classic AA'BB' system, which often appears as two distinct doublets.

Table 1: ¹H NMR Data for 1-bromo-4-isopropylbenzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Aromatic H (Ha) |

| ~7.05 | Doublet | 2H | Aromatic H (Hb) |

| ~2.85 | Septet | 1H | Isopropyl CH (Hc) |

| ~1.20 | Doublet | 6H | Isopropyl CH₃ (Hd) |

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons (Ha and Hb): The two doublets in the aromatic region (downfield, ~7.0-7.5 ppm) are characteristic of a 1,4-disubstituted benzene ring. The protons labeled 'Ha' are adjacent to the isopropyl group and are deshielded relative to the 'Hb' protons, which are adjacent to the bromine atom. The coupling between these ortho protons results in the doublet multiplicity.

-

Isopropyl Protons (Hc and Hd): The methine proton ('Hc') of the isopropyl group appears as a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons ('Hd') appear as a doublet due to coupling with the single methine proton. The integration values of 1H and 6H for these signals, respectively, confirm the presence of the isopropyl group.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom. The symmetry of the para-substituted ring reduces the number of aromatic signals.

Table 2: ¹³C NMR Data for 1-bromo-4-isopropylbenzene

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Aromatic C (ipso-C) |

| ~131 | Aromatic CH |

| ~128 | Aromatic CH |

| ~120 | Aromatic C (ipso-Br) |

| ~34 | Isopropyl CH |

| ~24 | Isopropyl CH₃ |

Note: Data is based on typical chemical shift ranges and may vary. The assignment of the two aromatic CH signals can be confirmed with 2D NMR techniques.

Interpretation:

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The two quaternary carbons (ipso-carbons) are the one attached to the isopropyl group and the one attached to the bromine. The carbon attached to the bromine is expected at a lower chemical shift due to the heavy atom effect. The two remaining signals correspond to the four CH carbons of the benzene ring, which are chemically equivalent in pairs due to the molecule's symmetry.

-

Aliphatic Carbons: The two signals in the upfield region correspond to the methine (CH) and methyl (CH₃) carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition (Neat Liquid)

Rationale: For a pure liquid sample, the simplest method is to create a thin film between two salt plates that are transparent to IR radiation. This avoids interference from solvent absorption bands.

Materials:

-

1-bromo-4-isopropylbenzene (1-2 drops)

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pipette

-

Acetone for cleaning

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a soft tissue, then allow them to dry completely.

-

Place one drop of 1-bromo-4-isopropylbenzene onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Cleaning:

-

After analysis, disassemble the plates, clean them thoroughly with acetone, and return them to a desiccator for storage.

-

IR Spectral Data and Interpretation

The IR spectrum of 1-bromo-4-isopropylbenzene will show characteristic absorption bands for C-H bonds (both aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-Br bond.

Table 3: Key IR Absorption Bands for 1-bromo-4-isopropylbenzene

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~2960-2870 | Aliphatic C-H stretch (from isopropyl) |

| ~1600, ~1490 | Aromatic C=C ring stretch |

| ~1385, ~1370 | C-H bend (isopropyl gem-dimethyl split) |

| ~825 | C-H out-of-plane bend (para-substitution) |

| ~600-500 | C-Br stretch |

Source: Predicted values based on typical functional group frequencies. The NIST WebBook provides a reference spectrum.[3]

Interpretation:

-

C-H Stretching: The presence of both sp² (aromatic) and sp³ (aliphatic) hybridized carbons is confirmed by the C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

-

Aromatic Ring: The sharp peaks around 1600 and 1490 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring. The strong absorption around 825 cm⁻¹ is a key indicator of 1,4-disubstitution on a benzene ring.

-

Isopropyl Group: The aliphatic C-H stretching confirms its presence. A characteristic split in the C-H bending region (~1385 and 1370 cm⁻¹) is often observed for a gem-dimethyl group.

-

C-Br Bond: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 1-bromo-4-isopropylbenzene, electron ionization (EI) is a common method.

Experimental Protocol: GC-MS Analysis

Rationale: Gas chromatography (GC) is used to separate the analyte from any impurities before it enters the mass spectrometer. This ensures that the resulting mass spectrum is of a pure compound.

Materials:

-

Dilute solution of 1-bromo-4-isopropylbenzene in a volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument with an appropriate capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the sample in a suitable volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation. An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250°C is a typical starting point.

-

Set the injector temperature (e.g., 250°C) and the MS source temperature (e.g., 230°C).

-

Use helium as the carrier gas at a constant flow rate.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The mass spectrometer will acquire data over a specified mass range (e.g., m/z 40-300) as the compound elutes from the GC column.

-

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-bromo-4-isopropylbenzene will show a molecular ion peak and several fragment ion peaks. A key feature will be the isotopic pattern of bromine.

Table 4: Major Peaks in the Mass Spectrum of 1-bromo-4-isopropylbenzene

| m/z (mass-to-charge) | Ion Fragment | Notes |

| 198, 200 | [C₉H₁₁Br]⁺˙ | Molecular ion (M⁺˙, M+2) peak |

| 183, 185 | [C₈H₈Br]⁺ | Loss of a methyl group (•CH₃) |

| 119 | [C₉H₁₁]⁺ | Loss of a bromine atom (•Br) |

| 104 | [C₈H₈]⁺ | Loss of •CH₃ from the [C₉H₁₁]⁺ ion |

Source: Data from NIST and PubChem databases.[1][3]

Interpretation:

-

Molecular Ion and Bromine Isotopes: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in two molecular ion peaks of nearly equal intensity at m/z 198 and 200. This M/M+2 pattern is a definitive indicator of a monobrominated compound.

-

Major Fragmentation Pathway: A common fragmentation pathway for alkylbenzenes is the benzylic cleavage. The loss of a methyl radical (•CH₃, mass 15) from the molecular ion leads to the formation of a stable benzylic carbocation at m/z 183 and 185. This is often the base peak in the spectrum.

-

Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, mass 79 or 81), leading to a fragment at m/z 119.

-

Further Fragmentation: The fragment at m/z 119 can further lose a methyl group to give a fragment at m/z 104.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive analysis of 1-bromo-4-isopropylbenzene using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating dataset for its unequivocal identification and characterization. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the functional group information from IR and the molecular weight and fragmentation patterns from MS. By understanding the principles behind each technique and the specific spectral features of the molecule, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development activities.

References

-

PubChem. (n.d.). 1-Bromo-4-isopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for 1-bromo-4-(but-3-enyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-4-propylbenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-bromo-4-isopropylbenzene (C9H11Br). Retrieved from [Link]

Sources

The Solubility Profile of 1-Bromo-4-isopropylbenzene: A Technical Guide for Researchers and Drug Development Professionals

Physicochemical Properties of 1-Bromo-4-isopropylbenzene

Understanding the physicochemical properties of a compound is fundamental to predicting its solubility behavior. 1-Bromo-4-isopropylbenzene is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] Its molecular structure, featuring a nonpolar isopropyl group and a bromine-substituted benzene ring, dictates its interactions with various solvents.

Table 1: Physicochemical Properties of 1-Bromo-4-isopropylbenzene

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Br | [3][4] |

| Molecular Weight | 199.09 g/mol | [3][4] |

| CAS Number | 586-61-8 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | ~1.315 - 1.365 g/cm³ at 20-25 °C | [4][5] |

| Melting Point | -22 to -23 °C | [4][5] |

| Boiling Point | ~219 °C at 760 mmHg | [4] |

| Water Solubility | Insoluble | [6][7] |

| XLogP3 | 3.9 | [3][4] |

The high XLogP3 value indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature, which is consistent with its observed insolubility in water.[3][4]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle that "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play between the solute and the solvent.

The "Like Dissolves Like" Principle

This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another. 1-Bromo-4-isopropylbenzene is a relatively nonpolar molecule. The benzene ring and the isopropyl group are both nonpolar, while the bromine atom introduces a slight dipole. Therefore, it is expected to be more soluble in nonpolar organic solvents, such as hexane and toluene, and poorly soluble in highly polar solvents like water.[1]

The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a substance to dissolve, the energy required to break the existing interactions must be compensated by the energy released from the new interactions.

Caption: Experimental workflow for determining the solubility of 1-bromo-4-isopropylbenzene.

Experimental Determination of Hansen Solubility Parameters

Determining the HSP of 1-bromo-4-isopropylbenzene requires a series of solubility tests in a range of solvents with known HSP values.

Protocol for HSP Determination

Materials:

-

1-Bromo-4-isopropylbenzene

-

A set of 20-30 organic solvents with diverse and known HSP values (see resources like the Hansen Solubility Parameters in Practice (HSPiP) software for solvent lists). [8]* Small, sealed vials

-

Vortex mixer

Procedure:

-

Solvent Selection: Choose a range of solvents that span a wide area of the Hansen space (i.e., have varied δD, δP, and δH values).

-

Solubility Testing: a. In separate vials, add a small, consistent amount of 1-bromo-4-isopropylbenzene. b. Add a consistent volume of each of the selected solvents. c. Seal the vials and vortex them thoroughly. d. Observe each vial and classify the solubility as "good" (completely dissolved) or "bad" (partially dissolved or insoluble). A simple binary classification is often sufficient.

-